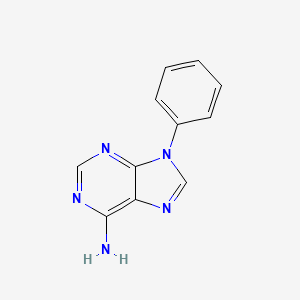

9-Phenylpurin-6-amine

Overview

Description

9-Phenylpurin-6-amine is a chemical compound with the molecular formula C11H9N5. It has a molecular weight of 211.22300 . The compound is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

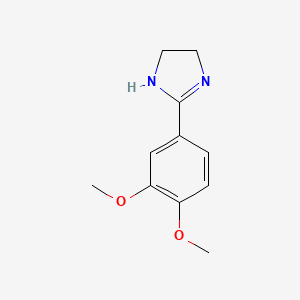

The synthesis of 9-Phenylpurin-6-amine involves the reaction between 5-amino-1-phenyl-1H-imidazole-4-carbonitrile with HC(OEt)3 and Ac2O followed by reaction with ammonia . This process has been documented in several studies .Molecular Structure Analysis

The molecular structure of 9-Phenylpurin-6-amine is represented by the formula C11H9N5 . The exact mass of the molecule is 211.08600 .Chemical Reactions Analysis

9-Phenylpurin-6-amine is involved in various chemical reactions. For instance, it has been synthesized in high yields by reacting 5-amino-1-phenyl-1H-imidazole-4-carbonitrile with HC(OEt)3 and Ac2O, followed by a reaction with ammonia .Physical And Chemical Properties Analysis

9-Phenylpurin-6-amine has a density of 1.44g/cm3, a boiling point of 467.7ºC at 760 mmHg, and a flash point of 236.7ºC . The compound’s vapour pressure is 6.36E-09mmHg at 25°C, and it has a refractive index of 1.77 .Scientific Research Applications

Cytostatic Activity in Cancer Research

9-Phenylpurin-6-amine and its derivatives have shown significant cytostatic activity, which is crucial in cancer research for inhibiting cell division and growth. Studies have demonstrated that certain substituted 6-phenylpurine ribonucleosides exhibit considerable cytostatic activity in various cell lines, making them potential candidates for cancer treatment research (Hocek et al., 2000).

Antimycobacterial Activity

Research on 6-arylpurines, including 9-phenylpurin-6-amine derivatives, has shown promising antimycobacterial activity. This activity is particularly significant in the context of Mycobacterium tuberculosis. Certain compounds in this category have been identified with low minimum inhibitory concentration values against M. tuberculosis, suggesting their potential as antimycobacterial agents (Gundersen et al., 2002).

Inhibitory Activity Against Protein Kinase B

6-Phenylpurines, including 9-phenylpurin-6-amine, have been identified as novel inhibitors of protein kinase B (PKB/Akt). This discovery came from fragment-based screening and was rapidly developed into potent compounds through protein-ligand crystallography. Such inhibitors are essential in studying cell growth and signaling pathways, potentially leading to therapeutic applications (Donald et al., 2007).

Photochemical Research

The 9-xanthenylmethyl group, related to 9-phenylpurin-6-amine structures, has been explored as a photocleavable protecting group for amines. This research is significant in the field of photochemistry, where controlled release of functional groups upon light irradiation is a valuable tool (Du & Boyd, 2001).

properties

IUPAC Name |

9-phenylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZYZBRNUYGQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325733 | |

| Record name | 9-phenylpurin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Phenylpurin-6-amine | |

CAS RN |

20145-09-9 | |

| Record name | NSC516599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-phenylpurin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

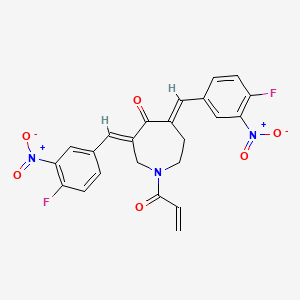

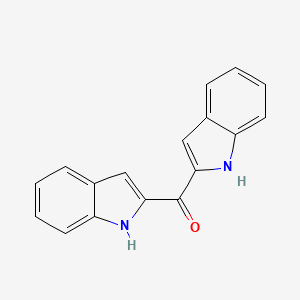

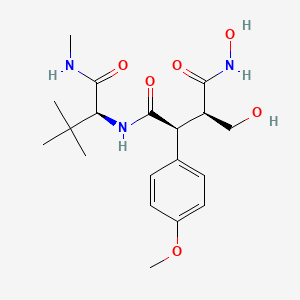

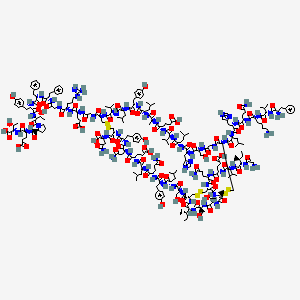

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B3062160.png)

![1-Propanesulfonamide, 3-[[2-(2,3-dihydro-4-hydroxy-2-oxo-7-benzothiazolyl)ethyl]amino]-N-[2-[2-(4-methylphenyl)ethoxy]ethyl]-](/img/structure/B3062190.png)

![2-Pyridin-3-yl-benzo[h]chromen-4-one](/img/structure/B3062217.png)